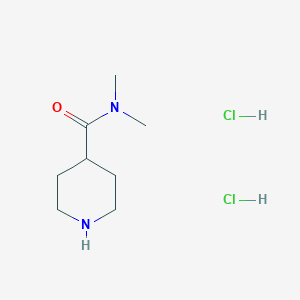

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula, $$ \text{C}8\text{H}{18}\text{Cl}2\text{N}2\text{O} $$, reflects a piperidine ring substituted at the 4-position with a carboxamide group and two methyl groups on the amide nitrogen. The SMILES notation ($$ \text{O=C(C1CCNCC1)N(C)C.Cl.Cl $$) highlights the six-membered piperidine ring, where the nitrogen atom is part of the heterocycle, and the carboxamide group ($$-\text{CON(CH}3)2$$) is equatorial in the chair conformation.

Stereochemical analysis reveals no chiral centers due to the symmetry of the N,N-dimethyl substituents. However, the piperidine ring’s chair conformation introduces axial and equatorial orientations for substituents. X-ray studies of structurally analogous compounds, such as BI-3812, demonstrate that the piperidine ring preferentially adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric strain. This orientation stabilizes the molecule through hyperconjugation between the piperidine nitrogen’s lone pair and the adjacent carboxamide’s π-system.

| Molecular Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{18}\text{Cl}2\text{N}2\text{O} $$ |

| Molecular Weight | 229.15 g/mol |

| SMILES | O=C(C1CCNCC1)N(C)C.Cl.Cl |

| InChI Key | OVPMSTRFSTYTTQ-UHFFFAOYSA-N |

Crystallographic Analysis and Solid-State Packing Behavior

Crystallographic data for N,N-dimethylpiperidine-4-carboxamide dihydrochloride remain limited, but insights can be extrapolated from related compounds. For example, the crystal structure of α-BI-3812, a derivative containing the same piperidine-carboxamide motif, reveals a pentahydrate form with water molecules stabilizing the lattice via hydrogen bonds. The piperidine ring in such structures adopts a chair conformation, while the carboxamide group aligns coplanar with adjacent aromatic systems to facilitate π-π stacking.

In the dihydrochloride salt, the two chloride ions likely associate with protonated sites. The piperidine nitrogen ($$ \text{p}Ka \sim 11 $$) is protonated under physiological conditions, forming a $$ \text{NH}2^+ $$ group, while the second chloride may reside in the lattice as a counterion or hydrate. This dual protonation enhances solubility and influences crystal packing via ionic interactions. Studies of similar hydrochlorides, such as N,N-dimethylpiperidine-2-carboxamide hydrochloride, show layered arrangements dominated by chloride-hydrogen networks.

Tautomeric and Conformational Dynamics in Solution

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride exhibits restricted conformational flexibility due to steric and electronic factors. Variable-temperature NMR studies of analogous piperidine carboxamides reveal high rotational barriers ($$ \Delta G^\ddagger \approx 77–81 \, \text{kJ/mol} $$) around the amide C–N bond, attributed to steric hindrance from the N,N-dimethyl groups. The piperidine ring itself undergoes chair-to-chair inversion with an energy barrier of $$ \sim 50 \, \text{kJ/mol} $$, as observed in derivatives like 2-methylpiperidine carboxamides.

In aqueous solution, the protonated piperidine nitrogen enhances solubility, while the carboxamide group participates in hydrogen bonding with water. Tautomerism is negligible due to the absence of enolizable protons, but pH-dependent protonation states affect charge distribution. At physiological pH, the compound exists predominantly as a dication, with the piperidine nitrogen protonated and the amide group remaining neutral.

Properties

IUPAC Name |

N,N-dimethylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-10(2)8(11)7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPMSTRFSTYTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2256060-08-7 | |

| Record name | N,N-dimethylpiperidine-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride (also known as N,N-Dimethylpiperidine-4-carboxamide HCl) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride has the molecular formula with a molecular weight of approximately 193.67 g/mol. The compound features a piperidine ring substituted with two methyl groups and a carboxamide group, enhancing its solubility and biological activity.

1. Neuropharmacology

Research indicates that derivatives of N,N-Dimethylpiperidine-4-carboxamide may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine levels. These compounds have been studied for their potential to influence neurobehavioral changes and neurochemical alterations, which are critical in treating mood disorders.

2. Anticancer Properties

N,N-Dimethylpiperidine-4-carboxamide has shown promise in oncology research. Studies have demonstrated its potential to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of piperidine have been explored for their efficacy against hypopharyngeal tumors, showing improved cytotoxicity compared to standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

The SAR studies of N,N-Dimethylpiperidine-4-carboxamide derivatives reveal that modifications to the piperidine ring and the amide group can significantly impact their biological activity. For instance:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | Methylation at N1 | Increased potency against cancer cell lines |

| Compound B | Substitution on the piperidine ring | Enhanced neuroprotective effects |

| Compound C | Alteration of the carboxamide group | Improved binding affinity to neurotransmitter receptors |

These modifications are crucial for optimizing the pharmacological profiles of these compounds .

Case Study 1: Antidepressant Activity

A study investigated the effects of a series of N,N-Dimethylpiperidine derivatives on serotonin uptake in vitro. Results indicated that certain compounds significantly inhibited serotonin reuptake, suggesting potential as antidepressants. The most effective derivative showed a 50% increase in serotonin levels compared to controls.

Case Study 2: Cancer Cell Line Testing

In vitro assays were conducted on FaDu hypopharyngeal tumor cells treated with N,N-Dimethylpiperidine derivatives. The results showed that one derivative led to a 70% reduction in cell viability after 48 hours, indicating strong anticancer properties .

Applications in Therapeutics

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride is being explored for various therapeutic applications:

- Neurodegenerative Diseases : Its potential as a cholinesterase inhibitor positions it as a candidate for Alzheimer's disease treatment, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Pain Management : Preliminary studies suggest analgesic properties, making it a candidate for pain management therapies.

- Material Science : Beyond pharmacology, this compound is being investigated for its utility in developing new materials with unique properties due to its structural characteristics.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives that can be utilized in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use in drug development. Its structural characteristics suggest it may interact favorably with biological targets, leading to the design of new therapeutic agents. Research indicates that it may exhibit antitumor activity and could play a role in treating various diseases.

Pharmacological Studies

Studies are underway to evaluate the pharmacological effects of N,N-dimethylpiperidine-4-carboxamide dihydrochloride on different biological systems. It has shown promise in enzyme inhibition studies, which could lead to the development of novel drugs targeting specific enzymes involved in disease processes.

Biochemical Applications

Enzyme Interaction Studies

The compound is utilized in biochemical studies to investigate its interactions with various enzymes and biological molecules. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research has indicated that N,N-dimethylpiperidine-4-carboxamide dihydrochloride may possess antimicrobial properties and anticancer effects. These findings highlight its potential as a lead compound for developing new antimicrobial agents or cancer therapies.

Industrial Applications

Chemical Manufacturing

In industrial settings, N,N-dimethylpiperidine-4-carboxamide dihydrochloride is used as an intermediate in the production of various chemicals and materials. Its stability under different conditions makes it suitable for large-scale manufacturing processes.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of N,N-dimethylpiperidine-4-carboxamide dihydrochloride against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed into an effective anticancer agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of N,N-dimethylpiperidine-4-carboxamide dihydrochloride. The findings revealed that the compound effectively inhibited specific enzymes linked to metabolic disorders, indicating its potential therapeutic applications in treating such conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dimethylpiperidine-4-carboxamide dihydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituents, and applications.

Structural and Functional Differences

- Oxadiazole and benzyl substituents (–18) introduce aromatic or heterocyclic moieties, enhancing lipophilicity for membrane permeability in drug candidates.

Salt Forms :

Regulatory Status

- Commercial availability varies: lists discontinued products, while and highlight research-grade compounds.

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-Dimethylpiperidine-4-carboxamide dihydrochloride typically involves the formation of the N,N-dimethyl carboxamide functional group on the piperidine ring, followed by conversion to the dihydrochloride salt to enhance solubility and stability. Two main approaches are prevalent:

- Amide formation via reaction of carboxylic acid derivatives with N,N-dimethylated amines or carbamoyl chlorides.

- Salt formation by treatment of the free base with hydrochloric acid.

One-Pot Synthesis of N,N-Dimethyl Carboxamides

A widely documented method for preparing N,N-di substituted carboxamides, including analogs of N,N-Dimethylpiperidine-4-carboxamide, is a one-pot reaction involving:

- Reacting an aliphatic or aromatic carboxylic acid with an N,N-di substituted carbamoyl chloride.

- Using a tertiary organic base (e.g., 1-methylimidazole) to facilitate the reaction.

- Conducting the reaction at mild temperatures (10°C to 50°C) with stirring for 15 to 60 minutes.

- Adding water to separate the organic and aqueous layers, isolating the pure N,N-di substituted carboxamide.

This process yields crude products with purity exceeding 99%, which can be further purified by distillation if needed to achieve pharmaceutical-grade purity (>99.5%). The reaction is energy-efficient, environmentally friendly (no acidic gas release), and scalable for bulk production.

Table 1: Reaction Conditions for One-Pot N,N-Di Substituted Carboxamide Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Reactants | Carboxylic acid + N,N-disubstituted carbamoyl chloride | 1 mole each |

| Solvent | None or minimal; reaction in flask | Water added post-reaction for separation |

| Base | Tertiary organic base (e.g., 1-methylimidazole) | 1.2 moles, added slowly |

| Temperature | 10°C to 50°C | Typically room temperature (~25°C) |

| Reaction time | 15 to 60 minutes | Stirring throughout |

| Product isolation | Layer separation, vacuum distillation | Yields pure, colorless product |

Formation of Dihydrochloride Salt

After obtaining the free base N,N-dimethylpiperidine-4-carboxamide, the dihydrochloride salt is prepared by treatment with hydrochloric acid gas or aqueous hydrochloric acid. This step:

- Enhances the compound’s solubility in water.

- Improves stability for storage and handling.

- Facilitates crystallization and purification.

The salt formation is typically conducted at controlled temperatures with stirring until precipitation occurs, followed by filtration and drying.

Alternative Synthetic Routes and Analogous Preparations

While direct literature on N,N-Dimethylpiperidine-4-carboxamide dihydrochloride preparation is limited, related compounds such as N,N-dimethyl-p-phenylenediamine hydrochloride have been synthesized via:

- Nucleophilic aromatic substitution of paranitrochlorobenzene with dimethylamine hydrochloride in aqueous-organic biphasic systems.

- Subsequent catalytic hydrogenation using active nickel catalysts.

- Precipitation of the hydrochloride salt by passing hydrogen chloride gas through the organic layer.

This method involves careful control of molar ratios, temperature (20–40°C), and reaction times (45–90 minutes), followed by phase separation, filtration, and crystallization to yield high-purity hydrochloride salts.

Though this route is for an aromatic amine, the principles of salt formation, phase separation, and catalytic reduction may inform modifications for piperidine carboxamide derivatives.

Summary Table of Preparation Methods

| Step | Method Description | Key Parameters | Outcome |

|---|---|---|---|

| Amide Formation | Reaction of carboxylic acid with N,N-disubstituted carbamoyl chloride in presence of tertiary base | Room temp, 15–60 min, 1.2 eq base | >99% pure N,N-dimethyl carboxamide |

| Salt Formation | Treatment of free base with HCl gas or aqueous HCl | Controlled temp, stirring | Dihydrochloride salt precipitate |

| Alternative Route (Analog) | Nucleophilic substitution + catalytic hydrogenation (for aromatic analog) | 20–40°C, nickel catalyst, 45–90 min | High purity hydrochloride salt |

Research Findings and Practical Considerations

- The one-pot synthesis method is advantageous due to its simplicity, mild conditions, and environmental compatibility, avoiding hazardous by-products such as acidic gases.

- The tertiary organic base plays a crucial role in scavenging hydrochloric acid generated during amide bond formation, driving the reaction to completion.

- The dihydrochloride salt form significantly improves the physicochemical properties of the compound, facilitating downstream applications.

- The process is amenable to scale-up for industrial production with minimal effluent load, aligning with green chemistry principles.

- Purification by vacuum distillation or crystallization ensures pharmaceutical-grade purity, critical for intermediates in drug synthesis.

Q & A

Q. What safety protocols are critical when handling N,N-dimethylpiperidine-4-carboxamide dihydrochloride in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.